Momordicoside P
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Momordicoside P typically involves extraction from the fresh fruits of Momordica charantia. The process begins with the drying and pulverization of the fruit, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures the efficient and high-yield production of this compound. The scalability of these methods allows for the consistent supply of this compound for research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions
Momordicoside P undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Momordicoside P has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactivity of cucurbitane-type triterpenoids.
Biology: Investigated for its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction.
Medicine: Explored for its potential therapeutic effects in treating diabetes, cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of Momordicoside P involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of key signaling proteins, such as nuclear factor erythroid 2-related factor 2 (Nrf2) and Kelch-like ECH-associated protein 1 (Keap1), which play crucial roles in cellular antioxidant responses. By activating Nrf2, this compound enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Momordicoside P is part of a group of cucurbitane-type triterpenoids found in Momordica charantia. Similar compounds include:
- Momordicoside K
- Momordicoside L
- Momordicoside M
- Momordicoside N
- Momordicoside A
- Momordicoside B
- Karaviloside II
- Karaviloside III
- Kuguaglycoside B
Compared to these compounds, this compound exhibits unique bioactive properties, particularly its potent antioxidant and anti-inflammatory effects. Its ability to modulate key signaling pathways and enhance cellular antioxidant responses sets it apart from other similar compounds .
Properties
Molecular Formula |
C36H58O9 |
---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-2-[[(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-hydroxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H58O9/c1-20(9-8-14-31(2,3)42)21-12-15-34(7)23-13-16-36-24(35(23,30(41)45-36)18-17-33(21,34)6)10-11-25(32(36,4)5)44-29-28(40)27(39)26(38)22(19-37)43-29/h8,13-14,16,20-30,37-42H,9-12,15,17-19H2,1-7H3/b14-8+/t20-,21-,22-,23+,24+,25+,26-,27-,28-,29+,30-,33-,34+,35+,36-/m1/s1 |
InChI Key |
MWDOAJPNPCZJEI-STTRYPJLSA-N |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]4O)C)C |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4O)C)C |
Origin of Product |
United States |
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